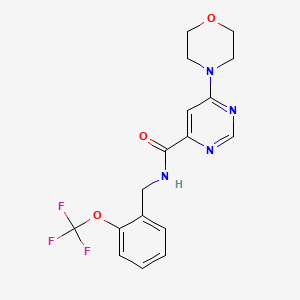![molecular formula C19H22N2O6 B2842084 (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 1396812-25-1](/img/structure/B2842084.png)
(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1,4-Dioxa-8-azaspiro[45]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of functional groups, including an azetidine ring, a benzo[d][1,3]dioxole moiety, and a spiro-linked 1,4-dioxa-8-azaspiro[45]decane unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone typically involves multi-step organic synthesis. The key steps include:
Formation of the 1,4-Dioxa-8-azaspiro[4.5]decane unit: This can be synthesized from 2-piperazinone and [4,5’-bithiazole]-2-carbonyl chloride.
Incorporation of the azetidine ring: This step involves the reaction of the spirocyclic intermediate with azetidine-1-carbonyl chloride under basic conditions.
Attachment of the benzo[d][1,3]dioxole moiety: This is achieved through a coupling reaction with benzo[d][1,3]dioxole-5-carboxylic acid using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride.
Substitution: The azetidine ring and the spirocyclic unit can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation products: Carboxylic acids and ketones.
Reduction products: Alcohols and amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and heterocycles.
Biology
In biological research, it serves as a scaffold for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone involves its interaction with specific molecular targets. The azetidine ring and the benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The spirocyclic structure provides rigidity, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A simpler spirocyclic compound used in organic synthesis.
4-Piperidone ethylene acetal: Another spirocyclic compound with similar structural features.
Uniqueness
(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is unique due to its combination of an azetidine ring, a benzo[d][1,3]dioxole moiety, and a spiro-linked 1,4-dioxa-8-azaspiro[4.5]decane unit. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c22-17(13-1-2-15-16(9-13)25-12-24-15)21-10-14(11-21)18(23)20-5-3-19(4-6-20)26-7-8-27-19/h1-2,9,14H,3-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWACUGFQQYAOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-{[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]methoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2842002.png)
![N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2842003.png)


![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2842011.png)

![2-methyl-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide](/img/structure/B2842013.png)
![2-amino-3-{[(2-nitrophenyl)methylidene]amino}but-2-enedinitrile](/img/structure/B2842014.png)
![N-(4-fluorobenzyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2842016.png)



![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2842022.png)

